![molecular formula C17H14N2O B2809670 (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-15-9](/img/structure/B2809670.png)
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate”, there are studies on the use of 2-naphthylmethyl (NAP) ether in synthesis. For instance, a method for selective cleavage of 2-naphthylmethyl (NAP) ether using 10–20 molar excess of HF/pyridine in toluene has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .Aplicaciones Científicas De Investigación
Molecular Structure and Recognition
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate and its derivatives are studied for their unique structural properties and molecular recognition capabilities. Investigations into constitutionally isomeric bis(naphthylmethyl)ammonium ions have revealed their propensity for self-assembly with crown ether derivatives to form [2]pseudorotaxanes. The strength and rate of complex formation depend on the composition of the secondary dialkylammonium ions and the crown ether hosts. The self-assembly process is influenced by the flexibility and nature of the crown ethers, highlighting the importance of structural compatibility in molecular recognition processes (Williams et al., 2004).
Chemical Synthesis and Protective Groups
The compound has relevance in chemical synthesis, particularly in the creation of protective groups. 2-Naphthylmethoxymethyl (NAPOM) was developed as a protective group for various hydroxy and mercapto groups, showcasing its versatility and mild introduction conditions. This compound stands out due to its compatibility with a wide range of solvents and its ability to be selectively removed in the presence of other protective groups, offering novel strategies in synthetic chemistry (Sato et al., 2015).
Advanced Materials and Electroplating
Research has also extended to the field of materials science, where derivatives of this compound have been utilized as levelers in electroplating. These levelers, when synthesized with different terminal functional groups, exhibit varied adsorption behaviors and inhibition strengths. In particular, the naphthylmethyl group has shown promise due to its effective interaction with copper, indicating potential applications in microvia filling and electroplating processes. This research sheds light on the structure-property relationship of levelers, paving the way for the design of new electroplating additives (Lee et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-19(12-14-7-9-18-10-8-14)13-15-5-6-16-3-1-2-4-17(16)11-15/h1-12H,13H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQNTBGGQIOIC-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C[N+](=CC3=CC=NC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C/[N+](=C/C3=CC=NC=C3)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809587.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)

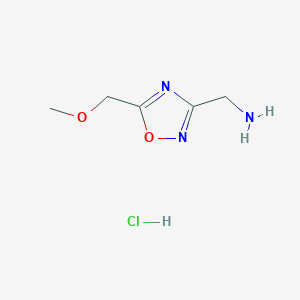
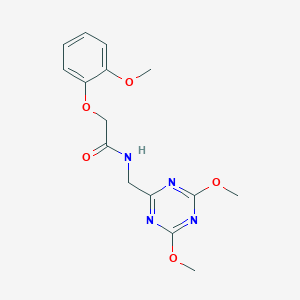
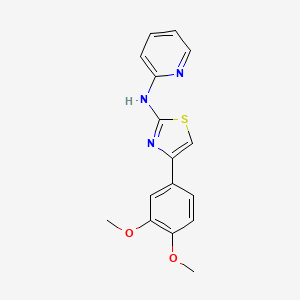

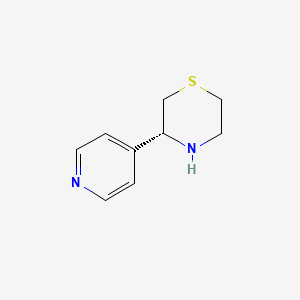
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)
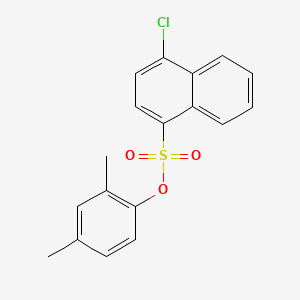
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
